Product packaging for 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane(Cat. No.:)

3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane

Cat. No.: B13301953
M. Wt: 291.57 g/mol
InChI Key: FAIULFARMHVHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane is a high-purity chemical intermediate offered exclusively for research applications. This compound features an oxolane (tetrahydrofuran) ring system ether-linked to a 4-chlorobenzyl group and is further functionalized with a bromo substituent, making it a versatile building block in synthetic organic chemistry . Researchers can utilize this compound in the development of novel pharmaceutical compounds, particularly as a key intermediate in complex multi-step syntheses. Similar bromo- and chloro-substituted oxolane derivatives are recognized for their utility in the synthesis of active pharmaceutical ingredients (APIs), such as SGLT2 inhibitors . The presence of halogen atoms provides reactive sites for further functionalization via cross-coupling reactions, such as Suzuki or SNAr reactions, facilitating the construction of more complex molecular architectures for drug discovery and materials science . As with all such specialized reagents, this compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the material safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrClO2 B13301953 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

3-bromo-4-[(4-chlorophenyl)methoxy]oxolane

InChI

InChI=1S/C11H12BrClO2/c12-10-6-14-7-11(10)15-5-8-1-3-9(13)4-2-8/h1-4,10-11H,5-7H2

InChI Key

FAIULFARMHVHKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)Br)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 4 4 Chlorophenyl Methoxy Oxolane

Strategies for Oxolane Ring Construction with Functionalization

Stereoselective Cyclization Approaches for Tetrahydrofurans

Stereoselective synthesis is paramount for producing specific isomers of substituted tetrahydrofurans. These approaches are broadly categorized into metal-catalyzed, organocatalytic, and environmentally benign methods.

Transition metal catalysis offers powerful and versatile methods for constructing tetrahydrofuran (B95107) rings. nih.gov Catalysts based on palladium, gold, copper, and rhodium are frequently employed to facilitate a range of cyclization reactions, including intramolecular hydroalkoxylation and carboetherification. nih.govorganic-chemistry.org For instance, palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond in a single step with significant diastereoselectivity. organic-chemistry.org Gold catalysts are effective in activating alkynes and allenes for intramolecular attack by a hydroxyl group. nih.gov Copper-catalyzed systems, often using ligands like Xantphos, can achieve intramolecular hydroalkoxylation of unactivated alkenes. organic-chemistry.org

These reactions typically proceed through intermediates where the metal coordinates to the unsaturated bond, facilitating the nucleophilic attack of the tethered alcohol. The choice of metal, ligand, and reaction conditions is crucial for controlling the stereochemical outcome.

Table 1: Overview of Transition Metal-Catalyzed Tetrahydrofuran Synthesis

Catalyst System Substrate Type Reaction Type Key Feature
Pd(dppe) Alkylidene malonate, aryl iodide, allyl alcohol Heck-type cyclization Forms highly substituted THFs with good diastereoselectivity. nih.gov
Cu(MeCN)₄PF₆ / Chiral Ligand α-diazoesters and oxetanes Ring Expansion Provides enantioenriched tetrahydrofurans. nih.gov
AuCl₃ Alcohol-tethered 1,5-enynes Cycloisomerization Generates bicyclic or spirocyclic THFs as single diastereomers. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydrofurans, avoiding the use of often toxic or expensive metals. epa.gov These reactions typically employ small chiral organic molecules to induce enantioselectivity under mild conditions. epa.gov Strategies include tandem iminium-enamine catalysis for double Michael additions and bifunctional catalysts, such as cinchona-alkaloid-thiourea derivatives, for cycloetherifications. organic-chemistry.orgresearchgate.net

An efficient synthesis of 2,3,4-trisubstituted tetrahydrofurans can be achieved through a double Michael addition of γ-hydroxy-α,β-unsaturated carbonyls to enals, yielding products with high enantioselectivity and diastereoselectivity. researchgate.net Similarly, the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, catalyzed by bifunctional organocatalysts, provides excellent enantioselectivities. organic-chemistry.org

Table 2: Examples of Organocatalytic Asymmetric THF Synthesis

Catalyst Type Reaction Substrate Selectivity
Chiral secondary amine (e.g., prolinol derivatives) Double Michael Addition γ-hydroxy-α,β-unsaturated carbonyls and enals High enantio- and diastereoselectivities. researchgate.net
Cinchona-alkaloid-thiourea Asymmetric Cycloetherification ε-hydroxy-α,β-unsaturated ketones Excellent enantioselectivities (high % ee). organic-chemistry.org

Developing synthetic routes in environmentally benign solvents like water is a significant goal in green chemistry. While many organic reactions are sensitive to water, certain cyclization strategies can be adapted for aqueous media. One patented process describes the synthesis of tetrahydrofuran from 3-chlorotetrahydrofuran (B94208) via hydrogenation in an aqueous medium. google.com Another approach involves the concise, stereoselective synthesis of functionalized tetrahydrofuranols by heating chloropolyols in water, which serves as both the solvent and a reactant in some cases. organic-chemistry.org These methods are operationally simple and can obviate the need for complex protecting group strategies. organic-chemistry.org

Intramolecular Etherification Reactions for Oxolane Formation

Classic intramolecular nucleophilic substitution (S_N2) reactions, often referred to as Williamson ether synthesis, are a fundamental method for forming the oxolane ring. nih.gov This involves a hydroxyl group displacing a leaving group (such as a halide or sulfonate) on the same molecule to form the cyclic ether. The stereochemistry at the carbon bearing the leaving group is inverted during this process.

Another powerful strategy is the intramolecular ring-opening of epoxides. An alcohol nucleophile within the same molecule can attack one of the epoxide carbons, leading to the formation of a hydroxyl-substituted tetrahydrofuran. nih.gov This reaction can be catalyzed by either acid or base, and the regioselectivity of the epoxide opening is governed by steric and electronic factors (Markovnikov vs. anti-Markovnikov addition). This method is frequently used in the synthesis of complex natural products containing the tetrahydrofuran motif. nih.gov

Introduction of the Bromine Moiety

The final key step in the synthesis of the target compound is the introduction of the bromine atom at the C3 position of the oxolane ring. The choice of brominating agent and strategy depends on the nature of the immediate precursor.

Electrophilic Bromination : If the oxolane precursor contains a double bond (e.g., a dihydrofuran derivative) or an enol ether moiety, electrophilic bromination is a viable strategy. Reagents such as N-Bromosuccinimide (NBS) or bromine (Br₂) can be used. For instance, NBS, often supported on alumina, is an efficient reagent for the bromination of various organic compounds, sometimes under solvent-free conditions. researchgate.net

Radical Bromination : NBS in the presence of a radical initiator (like light or AIBN) is the classic reagent for brominating allylic positions. youtube.com If the oxolane precursor has an allylic C-H bond at the C3 position, this method could be employed for regioselective bromination. youtube.com

Nucleophilic Substitution : A precursor with a good leaving group (e.g., a tosylate or mesylate) at the C3 position can undergo an S_N2 reaction with a bromide salt (e.g., LiBr, NaBr) to introduce the bromine atom with inversion of stereochemistry.

Halogenation of Hydroxy Ethers : Specific methods have been developed for the halogenation of cyclic ethers. For example, α-halo enamines, prepared from oxalyl halides, have been applied to the halogenation of β-hydroxy cyclic ethers. rsc.org

The selection of the appropriate bromination technique is critical to ensure the correct regiochemistry and stereochemistry in the final 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane product.

Regioselective Bromination Techniques

Regioselective bromination is crucial for introducing a bromine atom at a specific position on a molecule. In the context of synthesizing this compound, the target is the C-3 position of the oxolane ring. A common precursor for this transformation is a derivative of 2,5-dihydrofuran (B41785).

One effective method for achieving such regioselectivity is through the reaction of a dihydrofuran derivative with a source of electrophilic bromine in the presence of a nucleophile, such as water. For instance, the reaction of 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide (NBS) in an aqueous medium yields trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. stolaf.edu This reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by the backside attack of a water molecule. This approach ensures high regioselectivity and stereoselectivity, yielding a trans-configured product. A similar strategy can be applied to 2,5-dihydrofuran to produce a 3-bromo-4-hydroxyoxolane intermediate.

The choice of brominating agent and reaction conditions is critical. N-Bromosuccinimide is often preferred over molecular bromine (Br₂) as it is a solid, easier to handle, and provides a low, steady concentration of bromine in the reaction mixture, which can minimize side reactions. masterorganicchemistry.com The use of a polar solvent like water or a mixture of water and an organic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) can facilitate the reaction and influence its stereochemical outcome. nih.gov

ReagentSubstrateProductKey Features
N-Bromosuccinimide (NBS)2,5-Dihydrofurantrans-3-Bromo-4-hydroxyoxolaneHigh regioselectivity for the 3-position; stereoselective formation of the trans product.
Molecular Bromine (Br₂)2,5-DihydrofuranMixture of dibromo- and bromohydroxy-oxolanesLess selective, can lead to addition of bromine across the double bond.

Oxidative Bromination Strategies

Oxidative bromination offers an alternative route to introduce bromine onto the oxolane ring. These methods typically involve the in-situ generation of an electrophilic bromine species from a bromide salt using an oxidant. While widely used for aromatic compounds, their application to saturated heterocycles like oxolane requires careful selection of reagents to avoid over-oxidation or ring-opening.

A common system for oxidative bromination involves a combination of a bromide source, such as sodium bromide (NaBr) or hydrobromic acid (HBr), and an oxidant like hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (B87167) (DMSO). chemistryviews.org For instance, the combination of trimethylsilyl (B98337) bromide (TMSBr) and a sulfoxide can achieve mild and regioselective bromination of phenols. chemistryviews.org

In the context of an oxolane system, a potential strategy could involve the use of N-bromosuccinimide (NBS) not just as a bromine source but also in a reaction that can be considered an oxidative process, particularly when it leads to the formation of a bromohydrin from an alkene. organic-chemistry.orgwikipedia.orgmissouri.edu The electrophilic bromine from NBS adds to the double bond of a precursor like 2,5-dihydrofuran, and subsequent reaction with water introduces the hydroxyl group, which can be viewed as an oxidative addition across the double bond.

Nucleophilic Substitution Approaches for Bromine Incorporation

Incorporating bromine via nucleophilic substitution requires a starting material with a good leaving group at the desired position (C-3 of the oxolane ring). This approach offers excellent control over stereochemistry, as Sₙ2 reactions proceed with inversion of configuration.

A suitable precursor for this method would be an oxolane with a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), at the 3-position. These groups are excellent leaving groups and can be readily displaced by a bromide nucleophile, such as sodium bromide or lithium bromide. For example, if a precursor with a hydroxyl group at the C-3 position is available, it can be converted to a tosylate or mesylate, which is then reacted with a bromide salt to yield the 3-bromooxolane derivative.

Another powerful method for achieving this transformation with inversion of stereochemistry is the Mitsunobu reaction. organic-chemistry.org This reaction allows for the conversion of a secondary alcohol directly to a variety of functional groups, including bromides, with predictable inversion of stereochemistry. The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for substitution by a nucleophile. In this case, a source of bromide ions would be used as the nucleophile.

Reaction TypePrecursorReagentsKey Features
Sₙ2 Substitution3-TosyloxyoxolaneNaBr or LiBrInversion of stereochemistry; good for well-defined stereoisomers.
Mitsunobu Reaction3-HydroxyoxolanePPh₃, DEAD/DIAD, Bromide sourceInversion of stereochemistry; mild reaction conditions.

Installation of the 4-Chlorophenyl Methoxy (B1213986) Group

Once the 3-bromo-4-hydroxyoxolane intermediate is synthesized, the next critical step is the introduction of the 4-chlorophenyl methoxy group at the 4-position. This is typically achieved through an etherification reaction.

Etherification Reactions for Aryl Alkyl Ether Linkages

The Williamson ether synthesis is a classic and highly effective method for forming ether linkages. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com

In the synthesis of this compound, the hydroxyl group of the 3-bromo-4-hydroxyoxolane intermediate would be deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then be reacted with 4-chlorobenzyl bromide or 4-chlorobenzyl chloride. The reaction proceeds via an Sₙ2 mechanism, resulting in the formation of the desired aryl alkyl ether linkage.

The choice of base and solvent is important for the success of the Williamson ether synthesis. Strong bases like sodium hydride are often used to ensure complete deprotonation of the alcohol. Aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed to dissolve the reactants and facilitate the Sₙ2 reaction. masterorganicchemistry.com

Coupling Reactions Involving Chlorophenyl Moieties

While the Williamson ether synthesis is the most direct route, other coupling reactions could theoretically be employed to form the C-O bond. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the stereoselective synthesis of tetrahydrofurans from aryl bromides and γ-hydroxy alkenes. organic-chemistry.orgnih.gov These reactions form both a C-C and a C-O bond in a single step.

However, for the specific task of coupling a 4-chlorobenzyl group to an existing 3-bromo-4-hydroxyoxolane, a direct C-O coupling is more straightforward. A less common alternative might involve a Buchwald-Hartwig type C-O coupling, though this is more typically used for forming aryl ethers from phenols and aryl halides, rather than alkyl ethers from alcohols and benzyl (B1604629) halides.

Stereochemical Control in Ether Bond Formation

Controlling the stereochemistry at the C-4 position during the ether bond formation is paramount. The stereochemistry of the final product is dependent on the stereochemistry of the 3-bromo-4-hydroxyoxolane intermediate and the mechanism of the etherification reaction.

If the Williamson ether synthesis is used, the reaction proceeds via an Sₙ2 mechanism at the benzylic carbon of the 4-chlorobenzyl halide. This means the stereochemistry at the C-4 position of the oxolane ring remains unchanged, as the reaction occurs on the incoming group, not on the chiral center of the oxolane. Therefore, the stereochemistry of the final product is directly determined by the stereochemistry of the starting 3-bromo-4-hydroxyoxolane.

For situations where an inversion of stereochemistry at the C-4 position is desired, the Mitsunobu reaction provides an elegant solution. organic-chemistry.org Starting with a 3-bromo-4-hydroxyoxolane, reaction with 4-chlorobenzyl alcohol in the presence of triphenylphosphine and DEAD or DIAD would result in the formation of the ether with inversion of configuration at the C-4 position. organic-chemistry.org This powerful reaction allows for the synthesis of specific stereoisomers that might be inaccessible through other routes.

ReactionStarting MaterialReagentsStereochemical Outcome at C-4
Williamson Ether Synthesis3-Bromo-4-hydroxyoxolane1. NaH2. 4-Chlorobenzyl bromideRetention of configuration
Mitsunobu Reaction3-Bromo-4-hydroxyoxolane4-Chlorobenzyl alcohol, PPh₃, DEAD/DIADInversion of configuration

Convergent and Linear Synthetic Pathways

In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. rsc.org For our target compound, a convergent approach could involve the synthesis of a protected 3-bromo-4-hydroxyoxolane fragment and the separate preparation of 4-chlorobenzyl bromide. These two fragments would then be coupled in a final Williamson ether synthesis step. This strategy offers several advantages:

Increased Efficiency: Parallel synthesis of fragments allows for a more time-efficient process.

Greater Flexibility: The modular nature of convergent synthesis allows for the easy substitution of different fragments, facilitating the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. nih.gov

Synthetic Strategy Description Advantages for this compound Synthesis Disadvantages
Linear Synthesis Sequential addition of functional groups to a starting material.Conceptually simple to design.Lower overall yield, less efficient for long sequences.
Convergent Synthesis Independent synthesis of key fragments followed by late-stage coupling.Higher overall yield, greater flexibility for analogue synthesis, increased efficiency. rsc.orgnih.govMay require more complex initial planning and fragment synthesis.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, represent a powerful tool for achieving high levels of molecular complexity in a single step. nih.govresearchgate.netrsc.org MCRs are highly desirable from a green chemistry perspective as they often reduce the number of synthetic and purification steps, thereby minimizing waste and energy consumption. rsc.org

While specific MCRs for the direct synthesis of this compound are not prominently described in the literature, the principles of MCRs can be applied to construct the oxolane core or to introduce the required substituents in a convergent manner. For instance, a hypothetical MCR could involve the reaction of an aldehyde, a bromo-substituted nucleophile, and a component that can form the oxolane ring in a domino or tandem sequence. The development of such a reaction would offer significant advantages in terms of step- and atom-economy.

The application of MCRs in the synthesis of heterocyclic compounds is a well-established field, and the design of novel MCRs for the construction of substituted oxolanes remains an active area of research. nih.govacs.orgcaltech.edu

Development of Novel Synthetic Routes to Bromo-Substituted Oxolanes

Recent advancements in synthetic organic chemistry have provided several innovative approaches that could be adapted for the synthesis of compounds like this compound.

One notable strategy involves the palladium-catalyzed reaction of aryl bromides with γ-hydroxy alkenes. organic-chemistry.orgnih.gov This method allows for the stereoselective synthesis of substituted tetrahydrofurans (oxolanes) by forming both a carbon-carbon and a carbon-oxygen bond in a single transformation. organic-chemistry.org This approach could be envisioned for the synthesis of a precursor to the target molecule, where the aryl group is introduced with high diastereoselectivity.

Another powerful technique is the radical cyclization of β-bromoethers. This method utilizes a free radical process to form the five-membered oxolane ring. rsc.org The starting β-bromoethers can be prepared from the alkoxy-bromination of alkenes with allylic alcohols in the presence of N-bromosuccinimide (NBS). rsc.org This approach offers a direct route to functionalized oxolanes.

Furthermore, stereocontrolled syntheses of substituted tetrahydrofurans can be achieved via intramolecular SN' O-cyclization of alkoxides. datapdf.com This strategy involves the tandem addition of organometallic or hydride reagents to carbonyl groups, followed by an intramolecular cyclization to form the tetrahydrofuran ring with high stereoselectivity. datapdf.com

Synthetic Method Key Features Potential Application for Bromo-Substituted Oxolanes Reference
Palladium-Catalyzed CyclizationForms C-C and C-O bonds stereoselectively.Synthesis of arylated oxolane precursors. organic-chemistry.orgnih.gov
Radical Cyclization of β-BromoethersForms the oxolane ring via a free radical mechanism.Direct route to functionalized bromo-oxolanes. rsc.org
Intramolecular SN' O-CyclizationTandem reaction with high stereocontrol.Stereoselective synthesis of complex oxolane structures. datapdf.com

The ongoing development of these and other novel synthetic methodologies continues to expand the toolbox available to chemists for the efficient and selective synthesis of complex molecules such as this compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Bromo 4 4 Chlorophenyl Methoxy Oxolane

Mechanistic Investigations of Oxolane Ring Formation

The synthesis of the substituted oxolane ring is a key aspect of forming the title compound. Such five-membered oxygen heterocycles are commonly synthesized through intramolecular cyclization reactions. The specific mechanism and the stereochemical outcome are highly dependent on the reaction conditions and the nature of the starting materials.

The formation of the oxolane ring often proceeds through highly reactive intermediates that guide the cyclization process. Two prominent intermediates in the synthesis of cyclic ethers are oxocarbenium ions and radicals.

Oxocarbenium Ions: An oxocarbenium ion is a resonance-stabilized cation, which serves as a potent electrophile. In the context of oxolane synthesis, an acyclic precursor containing a hydroxyl group and a suitable leaving group (or a functional group that can be converted into one) can be induced to form an oxocarbenium ion. nih.gov This is often achieved under acidic conditions or with a Lewis acid catalyst. acs.org The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion to close the ring. nih.govnih.gov The stability and geometry of the oxocarbenium ion intermediate play a significant role in determining the reaction's feasibility and stereoselectivity. nih.gov

Radicals: Radical-mediated cyclizations offer an alternative pathway to the oxolane ring system. These reactions typically involve the generation of a carbon-centered radical on an acyclic precursor. acs.org The radical can then attack an internal double bond or another suitable functional group, leading to ring closure. For instance, an α-oxy radical can be generated from an acetal (B89532) precursor through activation and reduction, which then undergoes cyclization. acs.org Radical reactions are particularly useful for constructing complex ring systems and can proceed under mild conditions, often initiated by light or a radical initiator. libretexts.org

Table 1: Comparison of Intermediates in Oxolane Ring Formation
IntermediateGeneration MethodKey CharacteristicsTypical Reaction Conditions
Oxocarbenium IonLewis acid or Brønsted acid activation of an acetal or alcoholElectrophilic, planar or near-planar geometry, resonance-stabilizedAcidic, often low temperatures
Carbon RadicalHomolytic cleavage of a weak bond (e.g., C-Br) using light or a radical initiator (e.g., AIBN, Bu3SnH)Neutral, highly reactive, can be influenced by adjacent functional groupsPhotochemical or thermal initiation

When the acyclic precursor contains stereocenters, the cyclization to form the oxolane ring can result in multiple diastereomers. The stereochemical outcome is determined by the energetics of the various possible transition states. In stereoselective processes, the reaction proceeds through the lowest energy transition state. nih.gov

For cyclizations involving oxocarbenium ions, the stereoselectivity is often rationalized by considering chair-like or boat-like transition state models. nih.gov Substituents on the acyclic chain will preferentially occupy positions that minimize steric hindrance, such as equatorial positions in a chair-like transition state. For example, in the formation of a 2,4-disubstituted tetrahydrofuran (B95107), the major product is often the one derived from a transition state where bulky groups avoid unfavorable 1,3-diaxial interactions. nih.gov The geometry of the attacking nucleophile and the stability of the forming ring system are critical factors in the transition state analysis. nih.gov

Reactivity of the Bromo-Substituent

The bromine atom at the C-3 position of the oxolane ring is a versatile functional group that can participate in a variety of reactions. As a good leaving group, it is central to nucleophilic substitution and elimination reactions. Its relatively weak bond to carbon also allows for radical-based transformations.

The carbon-bromine bond in 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. Given that the bromine is on a secondary carbon within a five-membered ring, the reaction can potentially proceed via an S(_N)1 or S(_N)2 mechanism, although the S(_N)2 pathway is often favored for secondary halides unless conditions promote carbocation formation.

In a typical S(_N)2 reaction, a nucleophile attacks the carbon atom from the side opposite to the bromine atom, resulting in an inversion of stereochemistry at the reaction center. A wide range of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, can be employed to introduce new functional groups onto the oxolane ring.

When this compound is treated with a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of a double bond and the removal of hydrogen bromide (HBr). libretexts.org The most common mechanism for this transformation is the E2 (bimolecular elimination) mechanism, which is a single, concerted step. libretexts.org

In the E2 mechanism, the base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine. Simultaneously, the C-Br bond breaks, and a π-bond forms between the alpha and beta carbons. libretexts.orgchemguide.co.uk For the E2 reaction to occur efficiently, the beta-hydrogen and the bromine leaving group must typically adopt an anti-periplanar conformation. libretexts.org The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product, although bulky bases can favor the formation of the less substituted alkene (Hofmann product). libretexts.org

Table 2: Conditions Favoring Substitution vs. Elimination for a Secondary Bromoalkane
FactorFavors Nucleophilic Substitution (S(_N)2)Favors Elimination (E2)
ReagentStrong, but less basic nucleophile (e.g., I⁻, CN⁻, RS⁻)Strong, bulky, non-nucleophilic base (e.g., KOtBu)
TemperatureLower temperaturesHigher temperatures chemguide.co.uk
SolventPolar aprotic solvents (e.g., DMSO, acetone)Less polar solvents; ethanol (B145695) encourages elimination chemguide.co.uk

The C-Br bond can undergo homolytic cleavage when exposed to heat or UV light, or in the presence of a radical initiator, to generate a carbon-centered radical at the C-3 position of the oxolane ring. libretexts.orgyoutube.com Radical reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com

Initiation: A radical initiator (like AIBN) or UV light generates initial radical species, which then abstract the bromine atom to form the C-3 oxolanyl radical. libretexts.org

Propagation: The generated radical can participate in various reactions. For example, it can abstract a hydrogen atom from a donor molecule like tributyltin hydride (Bu(_3)SnH), resulting in the debromination of the starting material. libretexts.org Alternatively, it can add to a π-system or participate in coupling reactions.

Termination: The reaction chain is terminated when two radical species combine. libretexts.org

Radical bromination is a selective process, with tertiary radicals being more stable and forming preferentially over secondary and primary radicals. youtube.comyoutube.com The reactivity of the C-3 radical on the oxolane ring would be influenced by the neighboring oxygen atom and the stereoelectronic environment of the ring.

Reactivity of the 4-Chlorophenyl Methoxy (B1213986) Moiety

The 4-chlorophenyl methoxy moiety is a significant feature of the molecule, comprising a substituted aromatic ring linked to the oxolane core via an ether bond. Its reactivity is primarily dictated by the electronic properties of the aromatic ring and the stability of the ether linkage.

Aromatic Substitution Reactions

The benzene (B151609) ring of the 4-chlorophenyl methoxy group is substituted with two groups: a chloro group and an alkoxy group (specifically, a -OCH₂-R group). Both substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The alkoxy group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. msu.edu This is due to the oxygen atom's lone pairs, which can donate electron density into the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. chegg.com This resonance effect strongly outweighs the oxygen's inductive electron-withdrawing effect. The chloro group, conversely, is a deactivating group. minia.edu.eg Halogens are electronegative and withdraw electron density from the ring inductively, making it less reactive towards electrophiles. minia.edu.eg

In terms of regioselectivity, both the alkoxy group and the chloro group are ortho, para-directors. minia.edu.egscranton.edu They direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of the 4-chlorophenyl methoxy moiety, the directing effects of the two groups must be considered simultaneously. The powerful activating effect of the alkoxy group dominates the weaker deactivating effect of the chlorine atom. Therefore, the positions ortho to the strongly activating alkoxy group (C3 and C5) are the most likely sites for electrophilic attack.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting InfluencePrimary Mechanism
-OCH₂-R (Alkoxy) Activatingortho, paraResonance donation
-Cl (Chloro) Deactivatingortho, paraInductive withdrawal

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be directed to the positions ortho to the ether linkage. masterorganicchemistry.com For example, bromination of a similar compound, 4-chloroanisole, would yield 2-bromo-4-chloroanisole (B57475) as the major product.

Cleavage of the Ether Linkage

The ether linkage in this compound is a 4-chlorobenzyl ether. Benzyl (B1604629) ethers are widely used as protecting groups in organic synthesis due to their relative stability under various conditions and the numerous methods available for their selective cleavage.

The cleavage of this C-O bond can be achieved under several conditions, primarily oxidative, reductive, or acidic.

Oxidative Cleavage : Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective for cleaving p-methoxybenzyl (PMB) ethers. researchgate.net The reaction proceeds via an electron transfer mechanism. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is another common oxidant used for this transformation, often in an aqueous acetonitrile (B52724) solution. researchgate.netrsc.org

Acidic Cleavage : While ethers are generally stable to all but the strongest acids, the benzylic nature of this linkage makes it susceptible to cleavage by Lewis acids or strong Brønsted acids. mdma.chnih.gov However, these conditions can be harsh and may not be compatible with other functional groups in a complex molecule.

Reductive Cleavage (Hydrogenolysis) : A very common method for deprotecting benzyl ethers is catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally mild and high-yielding.

Table 2: Selected Reagents for 4-Chlorobenzyl Ether Cleavage

Reagent/MethodConditionsType of Cleavage
H₂ / Pd-C H₂ gas, Palladium on CarbonReductive (Hydrogenolysis)
DDQ Dichloromethane (B109758)/water, room temp.Oxidative
CAN Acetonitrile/waterOxidative
CBr₄-MeOH Refluxing methanolNeutral researchgate.net
Strong Acids (e.g., HBr, HI) HeatAcidic

Interplay of Functional Groups on Reactivity and Selectivity

The primary site of nucleophilic attack on the aliphatic core is the carbon atom bearing the bromine (C3). As a secondary alkyl bromide, it can undergo substitution (Sₙ2 or Sₙ1) or elimination (E2 or E1) reactions. The adjacent ether group at C4 exerts a significant influence on these reactions.

Electronic Effects : The oxygen atom of the ether is electron-withdrawing via induction, which might slightly decrease the rate of an Sₙ2 reaction by destabilizing the transition state. Conversely, the oxygen's lone pairs could potentially participate in anchimeric assistance (neighboring group participation) if the stereochemistry is appropriate, accelerating an Sₙ1-type reaction by forming a stabilized oxonium ion intermediate.

Steric Effects : The bulky 4-chlorophenyl methoxy group at C4 will sterically hinder the backside attack required for an Sₙ2 reaction at C3, potentially slowing it down or favoring elimination pathways if a strong, bulky base is used.

Furthermore, reaction conditions intended to modify one part of the molecule could affect another. For example, strongly acidic conditions used to cleave the ether linkage could also promote the opening of the oxolane (tetrahydrofuran) ring. Similarly, strongly basic conditions used to induce an elimination reaction at C3 could potentially lead to nucleophilic aromatic substitution on the electron-deficient 4-chlorophenyl ring, although this typically requires very harsh conditions. The bromine atom on the oxolane ring is generally more reactive as a leaving group in nucleophilic substitution/elimination than the chlorine atom on the aromatic ring. scranton.edu

The selectivity of a given transformation will therefore depend critically on the careful choice of reagents and reaction conditions that can discriminate between the different functional groups present in the molecule.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Bromo 4 4 Chlorophenyl Methoxy Oxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for the protons in 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane are based on the electronic environment of each proton.

The protons on the oxolane ring are expected to appear in the aliphatic region of the spectrum. The proton attached to the carbon bearing the bromine atom (H3) would be significantly deshielded due to the electronegativity of bromine, likely resonating at a lower field. Similarly, the proton on the carbon with the ether linkage (H4) will also be deshielded. The protons on the other carbons of the oxolane ring (H2 and H5) will have chemical shifts influenced by their proximity to the oxygen atom and the bromine atom.

The benzylic protons (H6) of the (4-chlorophenyl)methoxy group are adjacent to both an oxygen atom and an aromatic ring, which would cause a significant downfield shift. The protons on the para-substituted aromatic ring (H8 and H9) will exhibit a characteristic splitting pattern, appearing as two distinct doublets due to the symmetry of the ring.

Predicted ¹H NMR Chemical Shifts:

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H23.8 - 4.2m
H34.3 - 4.7m
H44.0 - 4.4m
H53.7 - 4.1m
H64.5 - 4.8s
H87.2 - 7.4d~8-9
H97.3 - 7.5d~8-9

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The stereochemical arrangement of the substituents on the oxolane ring can be investigated by analyzing the coupling constants between the protons. The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. A larger coupling constant is typically observed for protons in a trans configuration, while a smaller coupling constant is expected for a cis arrangement.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

The carbon atoms in the oxolane ring will have chemical shifts influenced by the attached functional groups. The carbon bonded to the bromine atom (C3) will be shifted downfield. The carbon attached to the ether oxygen (C4) will also be significantly deshielded. The carbons adjacent to the ring oxygen (C2 and C5) will appear at a lower field compared to a simple alkane due to the electronegativity of the oxygen. libretexts.orglibretexts.org

The benzylic carbon (C6) will show a signal in the region typical for carbons bonded to an oxygen and an aromatic ring. The carbons of the 4-chlorophenyl ring will have distinct chemical shifts, with the carbon directly bonded to the chlorine atom (C10) showing a characteristic shift, and the other aromatic carbons (C7, C8, C9) appearing in the aromatic region of the spectrum. oregonstate.educompoundchem.com

Predicted ¹³C NMR Chemical Shifts:

Carbon LabelPredicted Chemical Shift (ppm)
C270 - 75
C350 - 55
C480 - 85
C568 - 73
C670 - 75
C7135 - 140
C8128 - 132
C9128 - 132
C10132 - 136

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the connectivity of the protons within the oxolane ring by showing cross-peaks between adjacent protons (e.g., H2 with H3, H3 with H4, and H4 with H5). slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would allow for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum by correlating them to their attached protons (e.g., H2 to C2, H3 to C3, etc.). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the benzylic protons (H6) and the aromatic carbons (C7, C8, C9), as well as the ether-linked carbon of the oxolane ring (C4). libretexts.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining the stereochemistry of the molecule. For example, the spatial relationship between the substituents on the oxolane ring can be determined by observing NOE cross-peaks between their respective protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-O-C ether linkage, the C-Br bond, the C-Cl bond, and the aromatic ring.

The C-O-C stretching vibrations of the ether group are typically strong and appear in the region of 1250-1050 cm⁻¹. libretexts.orgspectroscopyonline.compressbooks.pub The oxolane ring will also contribute to C-O stretching bands in this region.

The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 690 and 515 cm⁻¹. orgchemboulder.comlibretexts.org

The C-Cl stretching vibration of the chlorophenyl group usually appears in the range of 850-550 cm⁻¹. orgchemboulder.com

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring. libretexts.org

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-O-C Ether Stretch1250 - 1050Strong
C-Cl Stretch850 - 550Medium to Strong
C-Br Stretch690 - 515Medium to Strong

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. It is based on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring are expected to be prominent. The C-Br and C-Cl stretching vibrations will also be observable. The C-O-C stretching modes of the ether and the oxolane ring vibrations will also be present. acs.orgudayton.edumdpi.com

Expected Raman Shifts:

Functional GroupExpected Raman Shift (cm⁻¹)
Aromatic Ring Breathing~1000
Aromatic C=C Stretch1600 - 1580
C-Cl Stretch850 - 550
C-Br Stretch690 - 515

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific experimental data regarding the UV-Vis absorption maxima (λmax) and corresponding molar absorptivity for this compound, which would describe its electronic transitions, could not be located. Such data would typically reveal transitions associated with the aromatic chlorophenyl moiety and the oxolane structure.

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The exact experimental mass spectrum, including the molecular ion peak (M+) and the fragmentation pattern for this compound, is not documented in the searched resources. This analysis would be crucial for confirming the molecular weight and elucidating the compound's structure by identifying characteristic fragments.

Fragment Ion (m/z)Proposed StructureRelative Intensity (%)
Data Not AvailableData Not AvailableData Not Available

High-Resolution Spectroscopic Techniques for Detailed Conformational Analysis

There is no available information from high-resolution spectroscopic techniques such as multidimensional NMR (COSY, HSQC, HMBC), X-ray crystallography, or advanced computational studies that would provide a detailed conformational analysis of this compound. This information would be essential for understanding the three-dimensional arrangement of the molecule, including the stereochemistry of the substituted oxolane ring and the orientation of the (4-chlorophenyl)methoxy group.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 4 Chlorophenyl Methoxy Oxolane

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For a flexible molecule such as 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane, which contains a five-membered oxolane ring and a rotatable benzyloxy group, a thorough conformational analysis would be necessary. This would involve identifying all possible low-energy conformers and determining their relative stabilities. The presence of the bromine atom and the substituted phenyl ring introduces significant steric and electronic factors that would influence the preferred conformations.

Electronic Structure and Charge Distribution

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions. DFT calculations can provide detailed information about the distribution of electrons within this compound. This includes mapping the electrostatic potential to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to nucleophilic or electrophilic attack. The electronegative bromine, chlorine, and oxygen atoms are expected to significantly influence the charge distribution across the molecule.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict various spectroscopic properties, which can then be used to validate or interpret experimental data. For this compound, DFT calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies from an IR spectrum prediction could help in identifying characteristic functional groups, while predicted NMR chemical shifts would be invaluable for structural elucidation.

Reaction Pathway Modeling and Energetics

Theoretical modeling can also be employed to study the mechanisms and energy profiles of chemical reactions involving this compound.

Transition State Characterization

By modeling a potential reaction, computational chemists can identify and characterize the transition state—the highest energy point along the reaction coordinate. Understanding the geometry and energy of the transition state is crucial for determining the reaction's feasibility and rate. For instance, in a nucleophilic substitution reaction involving the bromine atom, the structure of the transition state would reveal the mechanism of the C-Br bond cleavage.

Selectivity Prediction in Synthetic Transformations

Computational modeling can be a predictive tool for understanding and forecasting the selectivity of chemical reactions. In the case of this compound, which possesses multiple reactive sites, theoretical calculations could help predict whether a reaction would occur at the bromine-bearing carbon, the oxolane ring, or the aromatic ring. By comparing the activation energies for different possible reaction pathways, chemists can anticipate the major product of a given transformation, aiding in the design of efficient synthetic routes.

In the absence of specific published research on this compound, the above sections outline the types of computational and theoretical investigations that would be necessary to build a comprehensive understanding of its chemical nature. Such studies would provide valuable data on its structure, properties, and reactivity, contributing to the broader field of heterocyclic and medicinal chemistry.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a powerful computational methodology to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides insights into the accessible conformations, their relative energies, and the dynamics of transitions between different conformational states. This approach is crucial for understanding how the molecule's three-dimensional structure influences its physical, chemical, and biological properties.

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds: the C-O bond of the methoxy (B1213986) linker, the C-C bond connecting the linker to the oxolane ring, and the puckering of the oxolane ring itself. MD simulations can map the potential energy surface associated with these degrees of freedom, identifying low-energy, stable conformations and the energy barriers that separate them.

A typical MD simulation protocol for this compound would involve an initial energy minimization of the structure, followed by a gradual heating phase to a desired temperature, an equilibration phase to allow the system to reach a stable state, and finally, a production phase where the trajectory data is collected for analysis. The choice of force field is a critical parameter in these simulations, with common choices for organic molecules including AMBER, CHARMM, and OPLS.

Analysis of the MD trajectory can reveal the predominant conformations and their populations. This is often visualized through plotting the distribution of key dihedral angles. For this compound, the dihedral angles defining the orientation of the (4-chlorophenyl)methoxy group relative to the oxolane ring would be of particular interest.

The following table presents hypothetical data that could be generated from a molecular dynamics simulation study on this compound, illustrating the types of conformational parameters that are typically investigated.

ConformerDihedral Angle 1 (°) (Cl-C-O-CH₂)Dihedral Angle 2 (°) (C-O-CH₂-C)Potential Energy (kcal/mol)Population (%)
A178.5-65.20.0045.3
B-179.1175.81.2520.1
C60.3-70.12.5015.5
D-62.8178.33.1010.2
Other8.9

This hypothetical data suggests that Conformer A is the most stable and populated, characterized by specific orientations of the chlorophenylmethoxy group. The relative potential energies and populations of other conformers provide a quantitative measure of their stability and likelihood of occurrence at the simulation temperature. Such detailed conformational information is invaluable for understanding the molecule's behavior in various chemical environments and for designing related compounds with specific desired properties.

Applications of 3 Bromo 4 4 Chlorophenyl Methoxy Oxolane in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The strategic positioning of functional groups in 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane makes it an ideal starting point for the synthesis of elaborate molecules, particularly those containing the tetrahydrofuran (B95107) scaffold. This is most prominently demonstrated in its application as a precursor for a major class of antidiabetic drugs.

Synthesis of Substituted Tetrahydrofuran-Containing Scaffolds

The tetrahydrofuran ring is a prevalent structural unit in a wide array of biologically active molecules. nih.govchemistryviews.org Methods for the stereoselective construction of substituted tetrahydrofurans are therefore of considerable interest to the synthetic community. nih.govnih.gov this compound serves as a chiral precursor for the generation of diverse tetrahydrofuran derivatives. The bromine atom at the 3-position can be displaced or undergo coupling reactions, while the protected hydroxyl group at the 4-position can be unveiled and further functionalized, allowing for the introduction of various substituents around the oxolane ring with a high degree of stereochemical control.

Precursor for Advanced Pharmaceutical Intermediates (e.g., SGLT2 Inhibitors)

A significant application of this compound is its role as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, it is a crucial building block for the synthesis of Dapagliflozin and Empagliflozin. In these syntheses, the compound provides the essential chiral tetrahydrofuran core onto which the aromatic and glucosyl moieties are appended. The synthetic route typically involves a coupling reaction at the bromine-bearing carbon and subsequent modifications, highlighting the compound's critical role in constructing the final complex and biologically active pharmaceutical agent.

Versatility in Diversification Strategies

The chemical architecture of this compound offers multiple avenues for molecular diversification, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Exploitation of Halogen Functionality for Further Derivatization (e.g., Cross-Coupling Reactions)

The bromine atom in this compound is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. nih.govresearchgate.nettcichemicals.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for introducing a wide range of substituents at the 3-position of the tetrahydrofuran ring.

Table 1: Potential Cross-Coupling Reactions of this compound

Cross-Coupling ReactionCoupling PartnerResulting BondPotential Substituents Introduced
Suzuki-Miyaura CouplingOrganoboron compoundsC-CAryl, heteroaryl, alkyl, alkenyl
Sonogashira CouplingTerminal alkynesC-C (sp)Alkynyl groups
Heck CouplingAlkenesC-C (sp2)Alkenyl groups
Buchwald-Hartwig AminationAminesC-NPrimary and secondary amino groups
Stille CouplingOrganotin compoundsC-CVarious organic fragments

These cross-coupling reactions, known for their mild conditions and functional group tolerance, enable the late-stage diversification of intermediates derived from this compound. nih.gov The choice of catalyst and ligands can be crucial in achieving high yields and selectivity in these transformations. researchgate.netdntb.gov.ua

Transformations of the Methoxy (B1213986) Group

The (4-chlorophenyl)methoxy group serves as a protecting group for the hydroxyl functionality at the 4-position of the oxolane ring. This protecting group is relatively stable but can be removed under specific conditions to liberate the free hydroxyl group for further reactions.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form new ethers.

Oxidation: Conversion to a ketone.

Glycosylation: Attachment of a sugar moiety.

Stereoselective Transformations Leveraging Compound Chirality

This compound is a chiral molecule, and its inherent stereochemistry can be exploited to control the stereochemical outcome of subsequent reactions. The synthesis of chiral tetrahydrofuran derivatives is an active area of research, with various strategies developed to achieve high levels of enantioselectivity. chemistryviews.orgbenthamscience.comresearchgate.net

When used as a chiral starting material, the stereocenters at the 3- and 4-positions of the oxolane ring can direct the approach of incoming reagents, leading to the formation of new stereocenters with a high degree of diastereoselectivity. nih.gov For example, in nucleophilic substitution reactions at the C-Br bond, the stereochemistry of the product will be influenced by the existing stereocenters, often proceeding through a defined transition state that minimizes steric interactions. This control over stereochemistry is crucial in the synthesis of complex molecules where the precise three-dimensional arrangement of atoms is critical for biological activity.

Green Chemistry Applications in Synthetic Design

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For a versatile intermediate like This compound , these principles can be applied to transform its subsequent synthetic steps into more sustainable processes. The focus lies not on the compound itself, but on how its reactive sites—the secondary bromide and the oxolane core—can be leveraged in reactions that adhere to greener methodologies. Key strategies include the adoption of catalytic systems, the use of environmentally benign solvents, and the optimization of reaction efficiency to improve atom economy and reduce the process E-factor.

Improving Nucleophilic Substitution Reactions

The secondary bromo group on the oxolane ring is a prime site for nucleophilic substitution (SN2) reactions, a fundamental transformation in organic synthesis. Traditionally, these reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), which present considerable environmental, health, and safety challenges. libretexts.orgvanderbilt.edu Furthermore, they can require a large excess of the nucleophile and a stoichiometric amount of base, leading to significant downstream waste.

Green chemistry offers several alternatives. One powerful approach is the use of Phase-Transfer Catalysis (PTC). PTC facilitates the transfer of an anionic nucleophile from a solid or aqueous phase into an organic phase where the alkyl halide substrate resides. ijirset.com This technique can eliminate the need for hazardous anhydrous solvents, allowing reactions to proceed in water or with minimal solvent, thereby drastically reducing the environmental footprint. ijirset.comphasetransfer.com Catalysts like quaternary ammonium (B1175870) salts are used in small quantities and can often be recycled. nih.goved.ac.uk

Another advanced strategy involves the use of ionic liquids (ILs) as alternative reaction media. organic-chemistry.org Certain ILs can act as both the solvent and the nucleophile source, streamlining the process and enabling easy recycling of the reaction medium. organic-chemistry.org These approaches not only improve the environmental profile but can also lead to faster reactions and higher yields. ijirset.com

To illustrate the benefits, a hypothetical nucleophilic substitution on This compound with a generic nucleophile (Nu⁻) is compared below, contrasting a traditional method with a greener PTC approach.

ParameterTraditional SN2 MethodGreen PTC Method
SolventDimethylformamide (DMF)Water / Toluene (biphasic)
ReagentsStoichiometric strong base (e.g., NaH)Catalytic (1-5 mol%) quaternary ammonium salt
TemperatureElevated (e.g., 80-100 °C)Room Temperature to mild heating (e.g., 25-50 °C)
Atom EconomyLower, due to stoichiometric base byproductHigher, minimal catalyst contribution to waste
E-Factor*High (typically >25 for pharma intermediates) nih.govsheldon.nlSignificantly Lower

The Environmental Factor (E-Factor) is the mass ratio of waste to the desired product. Lower values indicate a greener process. sheldon.nllibretexts.orgrsc.orgrsc.org

Atom-Economical Cross-Coupling Reactions

The carbon-bromine bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. nih.gov These reactions are pivotal in pharmaceutical and materials chemistry. From a green chemistry perspective, the key is to maximize atom economy—the measure of how many atoms from the reactants are incorporated into the final product. acs.org

The Sonogashira coupling, for instance, joins an alkyl halide with a terminal alkyne. acs.orgresearchgate.net While highly effective, traditional protocols can suffer from the use of homogeneous palladium and copper catalysts that are difficult to recover and may contaminate the product. Green improvements focus on developing heterogeneous or recyclable catalyst systems. acs.org For example, palladium nanoparticles supported on an inert material can be used, allowing for easy filtration and reuse over multiple reaction cycles without significant loss of activity. acs.org This minimizes heavy metal waste, a significant environmental concern.

Below is a comparative table for a hypothetical Sonogashira coupling of This compound with an alkyne.

ParameterTraditional Sonogashira CouplingGreener Catalytic Approach
Catalyst SystemHomogeneous PdCl2(PPh3)2/CuIHeterogeneous, reusable Pd/C or supported Pd nanoparticles
Catalyst Loading1-5 mol%Often lower (<1 mol%) due to high surface area
Catalyst RecoveryDifficult; requires chromatographySimple filtration and reuse acs.org
SolventAmine solvents (e.g., triethylamine)Greener solvents (e.g., 2-MeTHF, water) or solvent-free
Atom EconomyGood, but impacted by ligands and baseImproved due to catalyst recyclability and minimized additives
Waste StreamContains soluble heavy metals and organic saltsReduced heavy metal leaching; simpler salt byproducts

By applying these green chemistry principles, the synthetic utility of This compound as a chemical intermediate can be maximized while minimizing its environmental impact. The focus shifts from merely achieving a chemical transformation to designing a holistic, sustainable synthetic pathway.

Future Research Directions and Emerging Paradigms in 3 Bromo 4 4 Chlorophenyl Methoxy Oxolane Chemistry

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of functionalized oxolane ethers traditionally relies on methods like the Williamson ether synthesis, which, while robust, often requires harsh conditions and can generate significant waste. numberanalytics.comacs.orgresearchgate.net The future of synthesizing molecules like 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane will undoubtedly be shaped by the development of more sophisticated and sustainable catalytic systems.

One promising avenue is the use of transition metal catalysis . Catalysts based on metals such as palladium, copper, and rhodium have demonstrated remarkable efficacy in forming C-O bonds and in the stereoselective synthesis of tetrahydrofurans. organic-chemistry.orgrsc.org Future investigations could focus on developing catalysts that can mediate the direct coupling of a brominated oxolane precursor with 4-chlorophenol, or the cyclization of an acyclic precursor with high regio- and stereoselectivity. For instance, palladium-catalyzed methods for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides could be adapted, forming both a C-C and a C-O bond in a single, highly diastereoselective step. organic-chemistry.org

Organocatalysis represents another burgeoning field with significant potential. Chiral organocatalysts, such as proline derivatives and bifunctional thioureas, have been successfully employed in the asymmetric synthesis of various heterocycles. hilarispublisher.com Research in this area could lead to metal-free, environmentally benign methods for establishing the stereocenters in this compound with high enantioselectivity. hilarispublisher.comnih.gov

Furthermore, the exploration of photoredox catalysis could open up new reaction pathways. Visible-light-mediated reactions offer a mild and green alternative to traditional thermal methods. rsc.org The development of photocatalytic systems for the functionalization of oxolane rings could provide novel routes to derivatives of the target molecule.

Catalytic SystemPotential Advantages for Oxolane Ether SynthesisKey Research Focus
Transition Metal CatalysisHigh efficiency, selectivity, and functional group tolerance. organic-chemistry.orgrsc.orgDevelopment of catalysts for direct C-O bond formation and stereoselective cyclization.
OrganocatalysisMetal-free, environmentally benign, and capable of high enantioselectivity. hilarispublisher.comnih.govDesign of chiral catalysts for the asymmetric synthesis of substituted oxolanes.
Photoredox CatalysisMild reaction conditions, use of visible light as a renewable energy source. rsc.orgExploration of novel reaction pathways for the functionalization of the oxolane ring.

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting from batch processing to continuous flow manufacturing. researchgate.netnih.govflinders.edu.au This transition offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization and scale-up. unimi.it The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.

A multi-step continuous-flow system could be designed to telescope several reaction steps, such as the formation of the oxolane ring, bromination, and etherification, without the need for isolating intermediates. researchgate.netuc.pt This would not only streamline the synthesis but also allow for the safe handling of potentially hazardous reagents and intermediates. nih.gov In-line purification and analysis techniques could be integrated into the flow setup to monitor reaction progress in real-time and ensure high product quality. flinders.edu.au

The coupling of flow chemistry with automated synthesis platforms, including robotic systems, will further accelerate the discovery and development of new derivatives. researchgate.net These automated systems can perform a large number of experiments in a short period, enabling the rapid screening of reaction conditions, catalysts, and substrates. This high-throughput approach will be invaluable for exploring the structure-activity relationships of new compounds based on the this compound scaffold.

Advanced Stereochemical Control in Functionalization

The biological activity of chiral molecules is often highly dependent on their stereochemistry. The oxolane ring in this compound contains multiple stereocenters, and the ability to control their relative and absolute configuration is crucial for developing new bioactive compounds. Future research will focus on developing more sophisticated methods for achieving high levels of stereochemical control.

Diastereoselective synthesis of highly substituted tetrahydrofurans is an active area of research. sci-hub.stnih.govnih.gov Strategies involving intramolecular hydrogen bonding to control the diastereoselectivity of palladium-catalyzed oxidative cyclization reactions could be applied to the synthesis of specific diastereomers of the target molecule. nih.gov Furthermore, the stereochemistry of the starting materials, such as in the cyclization of epoxyalcohols, can effectively control the stereochemical outcome of the final product. sci-hub.st

Enantioselective catalysis , as mentioned earlier, will play a pivotal role. hilarispublisher.com The development of new chiral catalysts, whether they are transition metal complexes, organocatalysts, or enzymes, will be essential for the synthesis of enantiomerically pure this compound and its analogues. nih.govnih.govresearchgate.net The use of chiral ligands in transition metal catalysis, for example, can induce high levels of enantioselectivity in a variety of transformations. hilarispublisher.com

Computational Design of New Derivatives and Reaction Pathways

The integration of computational chemistry with experimental synthesis has become a powerful tool in modern drug discovery and materials science. mdpi.comresearchgate.net In silico methods can be used to predict the properties of new molecules, design novel derivatives with desired activities, and elucidate reaction mechanisms.

For this compound, molecular docking studies could be employed to design new derivatives with enhanced binding affinity to specific biological targets. nih.govnih.gov By computationally screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule, providing insights into potential reaction pathways and helping to design more efficient synthetic routes. nih.gov For instance, DFT could be used to model the transition states of catalytic reactions, aiding in the development of more selective catalysts. rsc.org The use of computational tools to predict the pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new derivatives will also be crucial in the early stages of drug development. nih.gov

Computational ToolApplication in this compound ChemistryExpected Outcome
Molecular DockingDesign of new derivatives with improved biological activity. nih.govnih.govIdentification of promising drug candidates for synthesis and testing.
Density Functional Theory (DFT)Elucidation of reaction mechanisms and prediction of reactivity. rsc.orgnih.govDesign of more efficient and selective synthetic routes.
ADMET PredictionIn silico evaluation of pharmacokinetic properties. nih.govEarly identification of compounds with favorable drug-like properties.

Sustainable Synthesis Approaches for Complex Oxolane Ethers

The principles of green chemistry are increasingly influencing the design of synthetic routes. alfa-chemistry.comacs.org Future research on the synthesis of this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly methods. numberanalytics.com

This includes the use of renewable starting materials and greener solvents . alfa-chemistry.com For instance, exploring synthetic routes that utilize biomass-derived precursors for the oxolane ring would be a significant step towards sustainability. researchgate.netrsc.org The replacement of hazardous solvents with more benign alternatives, or even the development of solvent-free reaction conditions, will also be a key focus. google.com

Atom economy and waste reduction are central tenets of green chemistry. alfa-chemistry.com Catalytic methods, which reduce the need for stoichiometric reagents, are inherently more atom-economical. researchgate.netrsc.orgchemistryviews.org The development of recyclable catalysts would further enhance the sustainability of the synthesis. numberanalytics.com Additionally, processes that minimize the number of synthetic steps and avoid the use of protecting groups are highly desirable.

The adoption of a holistic approach that considers the entire lifecycle of the chemical process, from feedstock sourcing to waste disposal, will be essential for the truly sustainable synthesis of complex molecules like this compound. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Prins-type cyclization , a common method for oxolane derivatives. Key steps include:

  • Using a brominated oxolane precursor and 4-chlorobenzyl alcohol under acidic conditions (e.g., BF₃·Et₂O) to facilitate etherification and ring closure .
  • Optimize reaction time (typically 12–24 hours) and temperature (60–80°C) to balance yield and side-product formation. Monitor intermediates via TLC or HPLC .
  • Example : A 72% yield was achieved using dichloromethane as a solvent and stoichiometric control of the benzyl alcohol derivative .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard.

  • Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to process diffraction data. Key parameters:
  • Twisted oxolane ring conformation (dihedral angles: 71.8–82.1° with substituent planes) .
  • Validate bond lengths (e.g., C–Br: ~1.89 Å, C–O: ~1.43 Å) against crystallographic databases .

Q. What safety protocols are critical when handling brominated and chlorinated intermediates during synthesis?

  • Methodological Answer :

  • Use fume hoods for reactions releasing volatile byproducts (e.g., HBr).
  • Quench waste with 10% sodium bicarbonate before disposal. Partner with certified waste management services for halogenated organic waste .
  • In case of skin contact, wash immediately with soap and water; for inhalation, seek fresh air and medical attention .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding interactions with biological targets?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like p38 MAPK. Key findings:
  • The oxolane ring’s methoxy group forms hydrogen bonds with catalytic residues (e.g., GLN189, THR190: 1.68–2.15 Å) .
  • Hydrophobic interactions between the bromine substituent and PRO168 (4.65 Å) enhance binding affinity .
  • Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .

Q. How do conformational changes in the oxolane ring affect pharmacological activity?

  • Methodological Answer :

  • Compare twisted (dihedral angle >70°) vs. planar conformers using DFT calculations (B3LYP/6-31G* basis set).
  • Twisted conformers show enhanced steric shielding of the bromine atom, reducing off-target reactivity .
  • Correlate with bioassay Twisted conformers exhibit 3-fold higher inhibition of p38 MAPK (IC₅₀ = 0.12 μM) .

Q. What analytical strategies resolve contradictions in reported spectroscopic data (e.g., NMR, IR)?

  • Methodological Answer :

  • For NMR: Use 2D techniques (HSQC, HMBC) to assign overlapping signals (e.g., oxolane protons at δ 3.8–4.2 ppm vs. aryl protons at δ 6.7–7.3 ppm) .
  • For IR: Differentiate C–Br (550–600 cm⁻¹) and C–O (1200–1250 cm⁻¹) stretches via high-resolution FTIR with Gaussian fitting .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 329.02 .

Q. How can byproducts from multi-step syntheses be identified and minimized?

  • Methodological Answer :

  • Use LC-MS/MS to detect trace impurities (e.g., brominated dimers or dehalogenated derivatives).
  • Optimize purification via flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Case Study : A 5% impurity (3-bromo-4-chlorobenzophenone) was reduced to <0.5% using silica gel chromatography .

Notes

  • For synthesis, prioritize peer-reviewed protocols from crystallography and organic chemistry journals.
  • Always cross-validate computational predictions with experimental data (e.g., SPR for binding affinity, SC-XRD for conformation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.